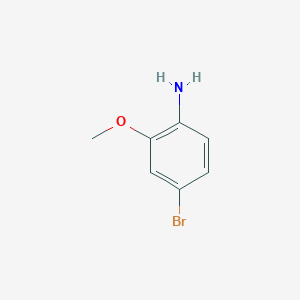

4-Bromo-2-methoxyaniline

Descripción

Propiedades

IUPAC Name |

4-bromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFYIYOXJWKONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332621 | |

| Record name | 4-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-91-4 | |

| Record name | 4-Bromo-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-methoxyaniline physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxyaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols and workflow visualizations.

Chemical Identity and Structure

This compound, also known as 4-Bromo-o-anisidine or 2-Amino-5-bromoanisole, is an aromatic organic compound.[1][2] Its structure consists of an aniline (B41778) ring substituted with a bromine atom at position 4 and a methoxy (B1213986) group at position 2.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Bromo-o-anisidine, 2-Amino-5-bromoanisole[1][2] |

| CAS Number | 59557-91-4[1][2] |

| Molecular Formula | C₇H₈BrNO[1][2][3] |

| Molecular Weight | 202.05 g/mol [1][2][3] |

| InChI Key | WRFYIYOXJWKONR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Br)N[3] |

Core Physical Properties

The physical state and solubility of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value / Description |

| Physical State (at 20°C) | Solid.[1] Appears as a white to light gray or light yellow powder/crystal.[1][2] |

| Melting Point | 57.0 to 61.0 °C[1]; a reference value is 59 °C.[1][4] |

| Boiling Point | Data not readily available in provided search results. |

| Solubility | Soluble in Methanol.[1] |

| Purity (Typical) | >98.0% (as determined by Gas Chromatography)[1][2] |

| Storage | Recommended to be stored at room temperature in a cool, dark place (<15°C).[1] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

| Spectroscopy Type | Availability / Source |

| NMR | Structure confirmation by NMR is a standard specification.[1] |

| IR Spectra | FTIR and ATR-IR spectra are available from sources like Bio-Rad Laboratories, Inc.[3] |

| Mass Spectrometry | GC-MS data is available.[3] |

| Raman Spectra | FT-Raman spectra are available.[3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Synthesis of this compound

A reported synthesis protocol involves the bromination of 2-methoxyaniline.[5]

Methodology:

-

Dissolve 2-methoxyaniline (o-anisidine) (15 g, 0.122 mol) in 250 ml of methylene (B1212753) chloride.[5]

-

Chill the solution to -10°C.[5]

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (50 g, 0.122 mol), ensuring the temperature remains below -5°C.[5]

-

Allow the reaction mixture to warm to room temperature.[5]

-

Wash the solution sequentially with 2N sodium hydroxide (B78521) (2 x 75 ml) and water (2 x 25 ml).[5]

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate to dryness.[5]

-

Purify the crude product using a silica (B1680970) gel column, eluting with methylene chloride to yield the final product.[5]

Melting Point Determination

The melting point is a crucial indicator of purity.[6] A pure substance typically exhibits a sharp melting range of one to two degrees.[6]

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of the dry solid into a capillary tube and pack it down to the sealed end, aiming for a height of about 1/16 inch or 3 mm.[6][7]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[7][8]

-

Approximate Determination (if unknown): If the melting point is unknown, perform a rapid heating run (10-20°C per minute) to find an approximate range.[7]

-

Accurate Determination: For a precise measurement, start heating at a slow rate (e.g., 2°C per minute) from a temperature about 15-20°C below the expected melting point.[7][8]

-

Recording: Record the temperature at which the first drop of liquid appears (start of melting) and the temperature at which the entire sample becomes a transparent liquid (end of melting).[8] This range is the melting point.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9]

Methodology (Thiele Tube Method):

-

Place a few milliliters of the liquid into a small test tube.[10]

-

Insert a capillary tube, sealed at one end, into the test tube with the open end down.[11]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[12]

-

Observe for a continuous and rapid stream of bubbles emerging from the capillary tube.[11]

-

Remove the heat and allow the apparatus to cool.[12]

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12]

Solubility Determination

Solubility tests can help classify a compound and suggest the presence of certain functional groups.[13][14]

Methodology (Qualitative):

-

Add a small, measured amount of the solute (e.g., a few milligrams) to a test tube or vial.[15]

-

Add a small volume of the chosen solvent (e.g., 1 mL of methanol) to the tube.[15]

-

Agitate or shake the mixture thoroughly to facilitate dissolution.[15]

-

Observe if the solid completely dissolves. If it does not, incrementally add more solvent while continuing to agitate until the solid is fully dissolved or it becomes clear that it is insoluble.[15]

-

The presence of basic (-NH₂) or acidic functional groups in water-soluble compounds can be indicated by testing the solution's pH.[14] An amine like this compound would be expected to be basic.[14]

References

- 1. This compound 59557-91-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. prepchem.com [prepchem.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. researchgate.net [researchgate.net]

4-Bromo-2-methoxyaniline chemical structure and CAS number

Introduction

4-Bromo-2-methoxyaniline, also known as 4-bromo-o-anisidine, is an aromatic amine derivative that serves as a critical building block in organic synthesis.[1][2] Its unique structure, featuring a reactive bromine atom and an amine group on a methoxy-substituted benzene (B151609) ring, makes it a versatile intermediate in the pharmaceutical and chemical industries.[3] This compound is particularly valuable in the development of complex molecules, including potent enzyme inhibitors for therapeutic applications.[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of an aniline (B41778) ring substituted with a bromine atom at the para position (C4) and a methoxy (B1213986) group at the ortho position (C2) relative to the amino group.

Chemical Identity

| Identifier | Value |

|---|---|

| CAS Number | 59557-91-4[5][6][7] |

| IUPAC Name | This compound[7] |

| Molecular Formula | C₇H₈BrNO[5][6][7] |

| Molecular Weight | 202.05 g/mol [5][6][7] |

| SMILES | COC1=C(C=CC(=C1)Br)N[7] |

| InChI Key | WRFYIYOXJWKONR-UHFFFAOYSA-N[5][7] |

| Synonyms | 4-Bromo-o-anisidine, 2-Amino-5-bromoanisole[1][2][8][9] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

Property Data

| Property | Value |

|---|---|

| Appearance | White to light gray or light yellow powder/crystal[1][2] |

| Melting Point | 56.5 - 58 °C[10] |

| Purity | Typically >98.0% (by GC)[1][2][8] |

| Form | Solid[5] |

Experimental Protocols: Synthesis

A common and efficient method for synthesizing this compound is through the selective bromination of 2-methoxyaniline (o-anisidine).

Detailed Experimental Protocol for Synthesis [10]

-

Objective: To synthesize this compound from 2-methoxyaniline.

-

Reagents and Materials:

-

2-Methoxyaniline (o-anisidine) (15 g, 0.122 mol)

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (brominating agent) (50 g, 0.122 mol)

-

Methylene (B1212753) chloride (250 ml)

-

2N Sodium hydroxide (B78521) solution (150 ml)

-

Water (50 ml)

-

Magnesium sulfate (B86663)

-

Petroleum ether

-

-

Procedure:

-

The 2-methoxyaniline is dissolved in 250 ml of methylene chloride in a suitable reaction vessel.[10]

-

The solution is chilled to a temperature of -10°C.[10]

-

The brominating agent, 2,4,4,6-tetrabromo-2,5-cyclohexadienone, is added slowly to the solution, ensuring the reaction temperature is maintained below -5°C.[10]

-

Following the addition, the reaction mixture is allowed to warm to room temperature.[10]

-

The reaction mixture is then washed sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml).[10]

-

The organic layer is dried over magnesium sulfate and then evaporated to dryness to yield the crude product.[10]

-

-

Purification:

-

Results and Characterization:

References

- 1. This compound 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. This compound | 59557-91-4 [sigmaaldrich.com]

- 6. CAS 59557-91-4 | this compound - Synblock [synblock.com]

- 7. This compound | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 59557-91-4 | TCI AMERICA [tcichemicals.com]

- 9. 59557-91-4 | 4656-9-X2 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-methoxyaniline (CAS No: 59557-91-4), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectral Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and is presented in a clear, tabular format for ease of reference and comparison.

¹H NMR (Proton NMR) Spectral Data

Proton NMR spectroscopy provides insight into the hydrogen atom environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.95 | d | 2.2 | 1H | Ar-H |

| 6.83 | dd | 8.5, 2.2 | 1H | Ar-H |

| 6.64 | d | 8.5 | 1H | Ar-H |

| 3.82 | s | - | 3H | -OCH₃ |

| 3.75 | br s | - | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Spectral Data

Carbon NMR spectroscopy identifies the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.2 | C-O |

| 136.1 | C-N |

| 123.5 | Ar-CH |

| 119.8 | Ar-CH |

| 112.3 | Ar-C-Br |

| 110.1 | Ar-CH |

| 55.4 | -OCH₃ |

IR (Infrared) Spectral Data

Infrared spectroscopy reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3435, 3350 | N-H stretch (amine) |

| 3000-2800 | C-H stretch (aromatic & aliphatic) |

| 1620 | N-H bend (amine) |

| 1580, 1490 | C=C stretch (aromatic) |

| 1220 | C-O stretch (aryl ether) |

| 1040 | C-N stretch |

| 810 | C-H bend (aromatic, out-of-plane) |

| 650 | C-Br stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 202, 204 | High | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |

| 187, 189 | Moderate | [M-CH₃]⁺ |

| 159, 161 | Moderate | [M-CH₃-CO]⁺ |

| 108 | High | [M-Br-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing carbon-proton coupling.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.[1] The infrared spectrum is then recorded.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Synonyms for 4-Bromo-2-methoxyaniline (e.g., 4-Bromo-o-anisidine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-methoxyaniline, a key chemical intermediate in various synthetic applications, particularly in the field of drug discovery and development. This document outlines its chemical identity, physical properties, synthesis protocols, and its notable application in the creation of targeted cancer therapeutics.

Chemical Identity and Synonyms

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Bromo-o-anisidine, 2-Amino-5-bromoanisole, 4-bromo-2-methoxybenzenamine, 2-methoxy-4-bromoaniline[1][2] |

| CAS Number | 59557-91-4[1][2] |

| Molecular Formula | C7H8BrNO[1] |

| Molecular Weight | 202.05 g/mol [1] |

| InChI Key | WRFYIYOXJWKONR-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=CC(=C1)Br)N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to light gray to light yellow powder/crystal | [2] |

| Melting Point | 57.0 to 61.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Solubility | Soluble in Methanol | TCI |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-methoxyaniline.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

2,4,4,6-tetrabromo-2,5-cyclohexadienone

-

Methylene (B1212753) chloride

-

2N Sodium hydroxide (B78521) solution

-

Water

-

Magnesium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 15 g (0.122 mol) of 2-methoxyaniline in 250 ml of methylene chloride.

-

Chill the solution to -10°C.

-

Slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone, ensuring the temperature is maintained below -5°C.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the solution sequentially with 75 ml of 2N sodium hydroxide (twice) and 25 ml of water (twice).

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent to dryness.

-

The crude product is then purified using a silica gel column, eluting with methylene chloride.

-

The final product can be recrystallized from petroleum ether.

This procedure has been reported to yield up to 96% of the title compound.

Application in Drug Development: Synthesis of ALK Inhibitors

This compound is a key reagent in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins (e.g., EML4-ALK) are oncogenic drivers in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4] The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has revolutionized the treatment of ALK-positive NSCLC.

The following diagram illustrates a generalized workflow for the synthesis of an ALK inhibitor using this compound as a starting material.

Caption: Synthetic workflow for an ALK inhibitor.

Mechanism of Action: Inhibition of the ALK Signaling Pathway

ALK inhibitors function by competitively binding to the ATP pocket of the ALK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This effectively blocks the pro-survival and proliferative signals driven by the oncogenic ALK fusion protein. A simplified representation of the ALK signaling pathway and the point of inhibition is depicted below.

Caption: Inhibition of the ALK signaling pathway.

Spectral Data Summary

Below is a summary of available spectral data for this compound, which is essential for its characterization.

| Spectrum Type | Data Source/Instrument | Details |

| GC-MS | Wiley | Spectrum ID: RB-1982-13977-0[1] |

| FT-IR | Bio-Rad Laboratories, Inc. / Bruker Tensor 27 FT-IR | Film and ATR-Neat techniques have been used.[1] |

| Raman | Bio-Rad Laboratories, Inc. / Bruker MultiRAM Stand Alone FT-Raman | FT-Raman spectrum available.[1] |

Note: For detailed spectral charts and peak information, please refer to the databases of the respective sources.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its well-defined properties and synthetic utility, particularly in the context of targeted cancer therapies, underscore its importance as a valuable chemical intermediate.

References

- 1. This compound | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-2-methoxyaniline (CAS No: 59557-91-4), a compound frequently utilized in pharmaceutical research and development. Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |

| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1] |

Hazard Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C7H8BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][3] |

| Appearance | White to light gray to light yellow powder to crystal | [4] |

| Melting Point | 57.0 to 61.0 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

| Purity | >98.0%(GC)(T) | [4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures is paramount when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2]

-

A properly functioning chemical fume hood is required for all procedures that may generate dust or aerosols.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2] |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[2] |

Detailed Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. These should be adapted to specific experimental conditions and institutional safety policies.

General Handling and Weighing of Solid this compound

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Don all required personal protective equipment.

-

Have all necessary equipment (spatulas, weigh boats, containers) readily available.

-

-

Handling:

-

Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a calibrated analytical balance.

-

If any material is spilled, immediately follow the spill cleanup protocol (see Section 4.3).

-

-

Post-Handling:

-

Securely close the container of this compound.

-

Clean any residual dust from the work surface with a damp cloth, which should then be disposed of as hazardous waste.

-

Remove and properly dispose of gloves.

-

Wash hands thoroughly with soap and water.

-

Storage Protocol

-

Store this compound in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol for Solid this compound

This protocol is for minor spills (less than 5 grams) within a controlled laboratory environment. For larger spills, evacuate the area and contact the institutional safety office.

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.

-

If necessary, evacuate the area.

-

Restrict access to the spill area.

-

-

Containment and Cleanup:

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the generation of dust.

-

Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

-

Use a damp cloth to wipe the spill area to remove any remaining residue. Dispose of the cloth in the hazardous waste container.

-

-

Decontamination:

-

Decontaminate the area with a suitable cleaning agent.

-

All materials used for cleanup (gloves, absorbent, cloths) must be disposed of as hazardous waste.

-

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Segregation:

-

Collect all solid waste (unused compound, contaminated PPE, cleanup materials) in a clearly labeled, sealed, and compatible container for halogenated organic solids.

-

Do not mix with non-halogenated waste.

-

-

Labeling:

-

The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

-

-

Disposal:

-

Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company.

-

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide may be formed.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Safety Workflows

The following diagrams illustrate key safety and emergency response workflows.

Caption: Workflow for responding to a spill of this compound.

Caption: First aid response workflow for exposure to this compound.

References

Synthesis of 4-Bromo-2-methoxyaniline from o-Anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxyaniline, a key intermediate in pharmaceutical and chemical research, starting from o-anisidine (B45086). The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis involves the electrophilic aromatic substitution of o-anisidine (2-methoxyaniline) to introduce a bromine atom at the para position relative to the activating amino group. The methoxy (B1213986) group at the ortho position also influences the regioselectivity of the reaction. A common and effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) as the brominating agent, which allows for a controlled reaction under mild conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from o-anisidine.

| Parameter | Value | Reference |

| Reactants | ||

| o-Anisidine (2-Methoxyaniline) | 15 g (0.122 mol) | [1] |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | 50 g (0.122 mol) | [1] |

| Solvent | ||

| Methylene (B1212753) Chloride | 250 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | -10°C | [1] |

| Reaction Temperature | Below -5°C | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [2] |

| Yield | 23.68 g (96%) | [1] |

| Melting Point | 56.5-58°C (from petroleum ether) | [1] |

| Elemental Analysis | Calculated | Found |

| Carbon (C) | 41.61% | 41.59%[1] |

| Hydrogen (H) | 3.99% | 3.99%[1] |

| Bromine (Br) | 39.55% | 39.49%[1] |

| Nitrogen (N) | 6.93% | 6.92%[1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

o-Anisidine (2-Methoxyaniline)

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

-

Methylene Chloride (CH₂Cl₂)

-

2N Sodium Hydroxide (B78521) (NaOH) solution

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Petroleum Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 15 g (0.122 mol) of o-anisidine in 250 ml of methylene chloride.[1]

-

Cooling: Chill the solution to -10°C using an appropriate cooling bath.[1]

-

Addition of Brominating Agent: Slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone to the chilled solution.[1] It is crucial to maintain the reaction temperature below -5°C during the addition.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with methylene chloride.[1]

-

Final Product: The purified product, this compound, is obtained as a solid.[1] Recrystallization from petroleum ether can be performed if necessary to yield the final product with a melting point of 56.5-58°C.[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Solubility Profile of 4-Bromo-2-methoxyaniline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methoxyaniline, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents the available qualitative data. This guide is intended for researchers, scientists, and drug development professionals to facilitate the use of this compound in various laboratory and manufacturing processes.

Introduction

This compound (CAS No: 59557-91-4) is a substituted aniline (B41778) derivative with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] Its structure, featuring a polar amino group, a moderately polar methoxy (B1213986) group, and a nonpolar brominated benzene (B151609) ring, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in organic synthesis, purification, and formulation development. This guide addresses the core need for solubility data by providing a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | White to light gray to light yellow powder/crystal | [1][3] |

| Melting Point | 57.0 to 61.0 °C | [3] |

Qualitative Solubility of this compound

While precise quantitative data is limited, qualitative solubility information has been reported. The following table summarizes the available data. It is important to note that a related compound, 2-bromo-4-methoxyaniline, is reported to be soluble in ethanol, dimethyl ether, and ether, suggesting that this compound may exhibit similar behavior in these solvents.[4]

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [3] |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The interplay of its functional groups dictates its interaction with various solvents:

-

Amino Group (-NH₂): The primary amine group is polar and capable of hydrogen bonding, contributing to solubility in polar protic solvents like alcohols.

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

-

Brominated Benzene Ring: The aromatic ring is nonpolar, while the bromine atom adds to the molecular weight and has a modest impact on polarity. This portion of the molecule favors solubility in nonpolar or moderately polar aprotic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are adapted from established methods for organic compounds and pharmaceuticals.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound like this compound.

Caption: A flowchart illustrating the general steps for the experimental determination of solubility.

Detailed Methodologies

5.2.1. Shake-Flask Method (Equilibrium Solubility)

This is a conventional and reliable method for determining thermodynamic solubility.

-

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

5.2.2. High-Throughput Screening (HTS) Method (Kinetic Solubility)

This method is often used in early drug discovery for rapid assessment.

-

Objective: To quickly estimate the solubility of this compound in an aqueous or mixed-solvent system.

-

Materials:

-

This compound stock solution in a highly soluble organic solvent (e.g., DMSO).

-

Aqueous buffer or the desired organic solvent.

-

96-well microplates.

-

Plate reader capable of nephelometry or UV-Vis absorbance.

-

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent.

-

Mix the solutions and incubate for a short period (e.g., 1-2 hours).

-

Measure the turbidity (nephelometry) or light scattering of each well. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Conclusion

References

The Versatile Role of 4-Bromo-2-methoxyaniline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxyaniline is a key building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a nucleophilic amine, and a methoxy (B1213986) group influencing electronic properties, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the development of kinase inhibitors and other biologically active compounds. We will explore its application in pivotal synthetic reactions, provide detailed experimental protocols, and present quantitative data to inform research and development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 59557-91-4 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | White to light gray to light yellow powder/crystal | [2] |

| Melting Point | 57.0 to 61.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Core Synthetic Applications

This compound serves as a versatile scaffold in several cornerstone reactions of modern organic synthesis, primarily through transformations involving its bromine and amine functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, respectively, enabling the elaboration of the aniline (B41778) core into more complex structures.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and various organoboron compounds. This reaction is instrumental in synthesizing biaryl and substituted aniline derivatives, which are common motifs in pharmacologically active molecules.

The table below summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving substituted bromoanilines, demonstrating the versatility of this transformation.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| ortho-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [3] |

| ortho-Bromoaniline | (4-Acetylphenyl)boronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 80 | [3] |

| ortho-Bromoaniline | (4-Chlorophenyl)boronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 66 | [3] |

| ortho-Bromoaniline | (4-Methoxyphenyl)boronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 97 | [3] |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 95 | [4] |

| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 98 | [4] |

| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 96 | [4] |

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in many kinase inhibitors.

The following table presents a summary of reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, showcasing the broad applicability of this method.

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 85 | [5] |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 93 | [6] |

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / Amphos | NaOtBu | Toluene | 80-100 | 95 | [7] |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 110 | 98 | [8] |

| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 110 | >99 | [8] |

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its aberrant fusion proteins (e.g., EML4-ALK) are oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). ALK inhibitors function by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[9]

ALK Signaling Pathway

The EML4-ALK fusion protein constitutively activates several downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. These pathways are crucial for cell growth, proliferation, and survival. Inhibition of ALK by small molecules blocks these signaling cascades, leading to apoptosis of cancer cells.

Synthesis of Ceritinib (LDK378): A Case Study

Ceritinib (LDK378) is a second-generation ALK inhibitor. While multiple synthetic routes exist, a plausible convergent synthesis highlights the utility of aniline building blocks. The core of Ceritinib is a 2,4-diaminopyrimidine (B92962) scaffold. A key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, can be conceptually derived from this compound through a series of transformations including methylation, Suzuki coupling, and reduction.[10][11] The following diagram illustrates a conceptual synthetic workflow.

The table below presents IC₅₀ values for various ALK inhibitors, illustrating the potency of these compounds.

| Compound | ALK IC₅₀ (nM) | Cell Line | Reference |

| Crizotinib | 20 | H2228 | [12] |

| Ceritinib (LDK378) | 0.15 | (enzymatic assay) | [13] |

| Alectinib | 1.9 | (enzymatic assay) | [13] |

| Brigatinib | (effective against resistant mutations) | - | [13] |

| Lorlatinib | 80 (against G1202R mutation) | (enzymatic assay) | [13] |

| Entrectinib | 12 | (enzymatic assay) | [13] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound and related compounds.

Protocol 1: Bromination of 2-Methoxyaniline to Synthesize this compound

This protocol describes a method for the synthesis of the title compound from 2-methoxyaniline.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Water (H₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

Procedure:

-

Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride in a round-bottom flask.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) to the solution, ensuring the temperature remains below -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 2N sodium hydroxide solution (2 x 75 ml).

-

Wash the organic layer with water (2 x 25 ml).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with methylene chloride.

-

Recrystallize the purified product from petroleum ether to obtain this compound as a solid. (Expected yield: ~96%).[14]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid or ester.

Materials:

-

Bromoaniline derivative (e.g., ortho-bromoaniline)

-

Boronic acid or pinacol ester (1.2 - 2 equivalents)

-

Palladium catalyst (e.g., CataCXium A palladacycle, 2-5 mol%)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., 2-MeTHF)

-

Water (optional, degassed)

Procedure:

-

To an oven-dried Schlenk tube, add the bromoaniline derivative (1.0 eq), the boronic acid/ester (2.0 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., 2 mol% CataCXium A palladacycle).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (to achieve a concentration of ~0.1 M).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (e.g., 2 mL).

-

Seal the tube and heat the mixture to 80-110 °C, stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.[5][7]

Protocol 4: Synthesis of 3,5-diamino-1,2,4-triazole Nitrate (B79036)

This protocol describes the synthesis of a key heterocyclic core that can be further functionalized into urea (B33335) derivatives with potential ALK inhibitory activity.

Materials:

-

Nitric acid (aqueous solution)

Procedure:

-

In a flask equipped with a stirrer and cooling, add hydrazine hydrate (1.0 equivalent).

-

Slowly add the aqueous nitric acid solution (2.0 equivalents) while maintaining the temperature between 20-60 °C.

-

To the resulting solution, add dicyandiamide (1.0 equivalent) portion-wise with stirring, keeping the temperature at 40-60 °C.

-

Stir the solution at this temperature for approximately two hours.

-

Cool the filtrate and maintain it at 0-5 °C for 30 minutes to allow the product to precipitate.

-

Filter the precipitate and recrystallize it twice from water to obtain pure 3,5-diamino-1,2,4-triazole nitrate.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its strategic placement of functional groups allows for its facile incorporation into complex molecular architectures through robust and high-yielding synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The successful application of this and related aniline derivatives in the synthesis of potent kinase inhibitors, exemplified by the ALK inhibitor Ceritinib, underscores its importance. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the design and synthesis of novel therapeutic agents. As the demand for targeted therapies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, paving the way for future innovations in medicine.

References

- 1. rsc.org [rsc.org]

- 2. 1380575-45-0|2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. CN106674084A - Preparation method of 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline dihydrochloride - Google Patents [patents.google.com]

- 12. EML4-ALK: Update on ALK Inhibitors [mdpi.com]

- 13. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

Stability of 4-Bromo-2-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Stability of 4-Bromo-2-methoxyaniline Under Various Conditions

This technical guide provides a comprehensive overview of the stability of this compound, a key intermediate in pharmaceutical synthesis. The information herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and quality of this compound throughout its lifecycle, from storage to reaction. While specific stability data for this compound is not extensively available in public literature, this guide extrapolates potential stability profiles from data on analogous compounds, such as anilines and haloanisoles, and outlines robust experimental protocols for its assessment.

Physicochemical Properties and Handling Recommendations

This compound is a solid, appearing as a white to light gray or light yellow powder or crystal. Standard handling procedures should be observed, including the use of personal protective equipment, as the compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1]

Table 1: Physicochemical and Safety Information for this compound

| Property | Value | Reference |

| CAS Number | 59557-91-4 | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | White to Light gray to Light yellow powder to crystal | |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container. Some suppliers recommend storage under an inert atmosphere. | [2] |

| Hazard Classifications | Acute toxicity, oral; Skin sensitization; Hazardous to the aquatic environment. | [1] |

Predicted Stability Profile Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[3] Based on the structure of this compound, which contains an aniline (B41778) moiety and a bromo-substituted aromatic ring, the following degradation pathways are anticipated under various stress conditions.

Thermal Stability

Substituted anilines can be susceptible to thermal decomposition. While specific data for this compound is unavailable, it is recommended to conduct thermogravimetric analysis (TGA) to determine its decomposition temperature. For related anilines, discoloration and polymerization can occur upon exposure to heat and air.[3]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds. The degradation of haloanisoles has been shown to be accelerated by UV irradiation.[4][5] Photodegradation of this compound may involve oxidation of the aniline group or cleavage of the C-Br or C-O bonds.

pH and Hydrolytic Stability

The stability of this compound in aqueous solutions is expected to be pH-dependent. The amino group can be protonated under acidic conditions, which may influence its reactivity and degradation pathways. While the methoxy (B1213986) group is generally stable, hydrolysis to the corresponding phenol (B47542) could be possible under harsh acidic or basic conditions, particularly at elevated temperatures.

Oxidative Stability

The aniline functional group is susceptible to oxidation. Exposure to oxidizing agents, or even atmospheric oxygen over prolonged periods, can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. The methoxy group can also influence the rate of oxidation.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal | Likely stable at ambient temperatures, but may decompose at elevated temperatures. | Polymeric materials, products of dehalogenation or demethoxylation. |

| Photolytic (UV/Vis) | Susceptible to degradation upon exposure to light. | Oxidized products, dehalogenated and/or demethoxylated species. |

| Acidic Hydrolysis | Potentially unstable under strong acidic conditions and heat. | 4-Bromo-2-aminophenol (via O-demethylation). |

| Basic Hydrolysis | More stable than under acidic conditions, but degradation may occur at high pH and temperature. | 4-Bromo-2-aminophenol. |

| **Oxidative (e.g., H₂O₂) ** | Susceptible to oxidation. | Nitroso- and nitro-derivatives, colored polymeric impurities. |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[6] The following are detailed methodologies for conducting forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

Thermal Stress (Solid State)

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven).

-

Expose the sample to a temperature significantly higher than ambient (e.g., 70°C) for a defined period (e.g., 48 hours).

-

After exposure, dissolve the sample in the initial solvent and analyze by the stability-indicating HPLC method.

Thermal Stress (Solution)

-

Dilute the stock solution with an appropriate solvent to a suitable concentration.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration.

-

Cool the solution and analyze by HPLC.

Photostability

-

Expose the stock solution in a photostable, transparent container to a light source capable of emitting both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same environment.

-

Analyze both the exposed and control samples by HPLC at appropriate time points.

Acid Hydrolysis

-

Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1N HCl).

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

Cool the solution to room temperature and neutralize with a suitable base (e.g., 1N NaOH).

-

Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

Base Hydrolysis

-

Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1N NaOH).

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

Cool the solution to room temperature and neutralize with a suitable acid (e.g., 1N HCl).

-

Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

Oxidative Degradation

-

Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a defined period, protected from light.

-

Analyze the sample by HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical substance like this compound.

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be postulated. The aniline group is prone to oxidation, while the ether and bromo substituents might undergo cleavage under harsh conditions.

Caption: Postulated degradation pathways for this compound.

Conclusion

References

- 1. This compound | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59557-91-4|this compound|BLD Pharm [bldpharm.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1][2]

4-Bromo-2-methoxyaniline is a valuable building block in medicinal chemistry and drug development. The presence of the amino and methoxy (B1213986) groups makes it an electron-rich system, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties. This facilitates the synthesis of novel molecular scaffolds for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, including representative data and key experimental considerations.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following is a general and representative protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])

-

Ligand (if using a precursor like Pd(OAc)₂) (e.g., Triphenylphosphine [PPh₃], Tricyclohexylphosphine [PCy₃])

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate (B84403) [K₃PO₄])

-

Degassed solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). If using a solid catalyst like Pd(PPh₃)₄, it can be added at the beginning with the other solids. If using a catalyst system like Pd(OAc)₂ and a ligand, they can be added at this stage.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 4-bromoanilines with various arylboronic acids under typical reaction conditions. While specific data for this compound is not exhaustively available in a single source, the presented data is compiled from literature on structurally similar substrates and serves as a strong predictive model for expected outcomes.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 98 |

| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 92 |

| 4 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 94 |

| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 62 |

| 6 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 97 |

| 7 | 3,4-Difluorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 93 |

| 8 | 3,4,5-Trifluorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 96 |

Note: The yields presented are based on the Suzuki coupling of 4-bromoaniline (B143363) with various arylboronic acids and are intended to be representative.[3] Actual yields with this compound may vary and depend on the specific reaction conditions and the nature of the boronic acid used.

Mandatory Visualizations

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[3][4] These application notes provide detailed protocols and conditions for the Buchwald-Hartwig amination of 4-bromo-2-methoxyaniline, an electron-rich aryl bromide. The presence of the electron-donating methoxy (B1213986) group deactivates the aryl bromide, necessitating careful optimization of the catalytic system to achieve high yields.[5]

The selection of an appropriate palladium source, a sterically hindered and electron-rich phosphine (B1218219) ligand, and a suitable base is critical for the successful amination of electron-rich substrates like this compound.[1][5] Bulky biarylphosphine ligands, such as XPhos and SPhos, have been shown to be highly effective in promoting the amination of challenging aryl halides.[6] Strong bases, such as sodium tert-butoxide (NaOtBu), are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[5]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination from this complex to furnish the desired N-arylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][4][7]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Optimization of these parameters may be necessary to achieve the highest yields for specific substrates.

Table 1: General Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |

| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for coupling electron-rich aryl bromides.[5][6] |

| Base | NaOtBu or KOtBu | Strong, non-nucleophilic bases are generally required for efficient amination.[5] |

| Solvent | Toluene (B28343) or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary for the reaction. Toluene is a common choice.[5][6] |

| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the reactivity of the amine. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

Table 2: Stoichiometry and Catalyst Loading

| Reagent | Equivalents | Molarity (mol%) |

| This compound | 1.0 | - |

| Amine | 1.2 | - |

| Palladium Precatalyst | - | 1-2 mol% |

| Ligand | - | 2-4 mol% |

| Base | 1.4 | - |

Experimental Protocols

The following protocols provide a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., aniline) and a secondary amine (e.g., morpholine).

Materials and Equipment:

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Protocol 1: Coupling with a Primary Amine (e.g., Aniline)

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOtBu (1.4 mmol).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Amine Addition: Add the primary amine (e.g., aniline, 1.2 mmol) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-